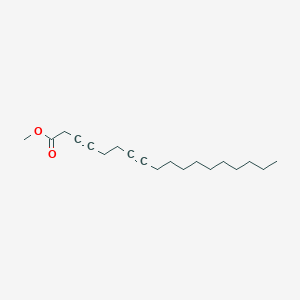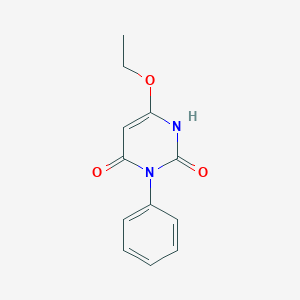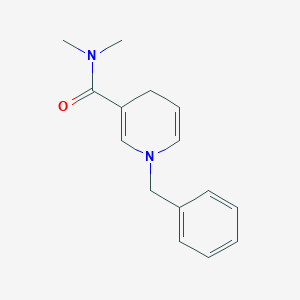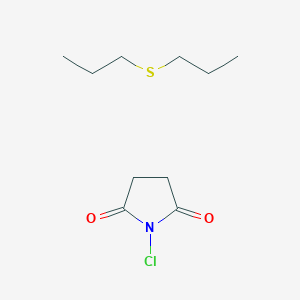
Methyl octadeca-3,7-diynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl octadeca-3,7-diynoate is a chemical compound with the molecular formula C19H30O2 It is an ester derived from octadecadiynoic acid and methanol This compound is characterized by the presence of two triple bonds in its long carbon chain, making it a diacetylenic ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl octadeca-3,7-diynoate can be synthesized through the esterification of octadecadiynoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl octadeca-3,7-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of triple bonds in its structure makes it particularly reactive towards oxidative agents.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used reagents for the oxidation of this compound.
Reduction: Hydrogenation of the triple bonds can be achieved using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various products, including keto and hydroxy derivatives.
Reduction: Hydrogenation results in the formation of saturated esters.
Substitution: Substitution reactions can produce amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl octadeca-3,7-diynoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl octadeca-3,7-diynoate involves its interaction with various molecular targets. The compound’s triple bonds can undergo oxidative cleavage, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3,6-octadecadiynoate
- Methyl 8,10-octadecadiynoate
Comparison: Methyl octadeca-3,7-diynoate is unique due to the specific positioning of its triple bonds at the 3rd and 7th carbon atoms. This structural feature distinguishes it from other diacetylenic esters, such as methyl 3,6-octadecadiynoate and methyl 8,10-octadecadiynoate, which have different triple bond positions
Eigenschaften
CAS-Nummer |
58443-96-2 |
|---|---|
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
methyl octadeca-3,7-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14-15,18H2,1-2H3 |
InChI-Schlüssel |
KIXIJFIOVUIHDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC#CCCC#CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)



![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

